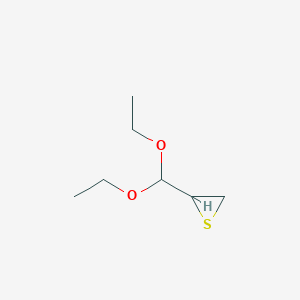

2-(Diethoxymethyl)thiirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)thiirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPBWLOPJYMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CS1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Diethoxymethyl Thiirane and Its Functionalized Derivatives

Direct Synthesis Strategies for 2-(Diethoxymethyl)thiirane

The direct synthesis of this compound typically involves the corresponding oxirane, 2-(diethoxymethyl)oxirane (B80240), as the starting material. The conversion of an oxirane to a thiirane (B1199164) is a common and effective method for synthesizing this class of compounds. researchgate.net

Established Laboratory Protocols and Procedural Optimizations

Established laboratory protocols for the synthesis of thiiranes from oxiranes often employ sulfur-containing reagents such as thiourea (B124793) or metal thiocyanates. nih.gov The reaction of 2-(diethoxymethyl)oxirane with a sulfurating agent would lead to the formation of this compound. Various catalysts and reaction conditions have been explored to optimize this conversion, aiming for high yields, short reaction times, and mild conditions.

For instance, the use of ammonium (B1175870) thiocyanate (B1210189) under solvent- and catalyst-free conditions has been reported as a clean and fast method for converting oxiranes to their corresponding thiiranes. researchgate.net Another approach involves the use of thiourea in the presence of a catalyst, such as nano CuFe2O4 in refluxing ethanol, which allows for the efficient synthesis of thiiranes with the advantage of a reusable catalyst. researchgate.net The reaction conditions can be summarized in the following table:

| Sulfurating Agent | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |

| Thiourea | nano CuFe2O4, ethanol, reflux | 80-95 | 34-45 min | researchgate.net |

| Ammonium Thiocyanate | Solvent- and catalyst-free | 83-98 | 2-9 min | researchgate.net |

| Sodium Thiocyanate | Graphite (B72142) oxide, solvent-free, ambient temp. | High | Short | researchgate.net |

| Potassium Thiocyanate | 1,4-bis(triphenylphosphonium)-2-butene dichloride, water, room temp. | High | 2.5 h | orientjchem.org |

These protocols can be adapted for the synthesis of this compound from its oxirane precursor. The choice of reagent and conditions would depend on the desired scale, purity, and stereochemical outcome.

Stereochemical Control in this compound Synthesis

The stereochemistry of the thiirane product is directly dependent on the stereochemistry of the starting oxirane. nih.gov The conversion of an oxirane to a thiirane with reagents like thiourea or thiocyanate typically proceeds with retention of configuration. This means that if a stereochemically pure enantiomer of 2-(diethoxymethyl)oxirane is used, the corresponding enantiomer of this compound will be obtained.

For example, the conversion of (R)-(+)-styrene oxide to (S)-(+)-styrene sulfide (B99878) using thiourea/silica (B1680970) gel demonstrates the high stereospecificity of this reaction. researchgate.net Therefore, to synthesize a specific stereoisomer of this compound, it is crucial to start with the enantiomerically pure corresponding oxirane. The development of stereoselective syntheses of oxiranes is thus a key aspect in obtaining enantiomerically pure thiiranes. nih.govsorbonne-universite.fr

Precursor-Based Synthesis of Thiirane Scaffolds Relevant to this compound Analogues

The synthesis of thiirane scaffolds, which can be precursors to or analogues of this compound, predominantly relies on the chalcogen exchange reaction of oxiranes.

Chalcogen Exchange Reactions from Oxiranes (Epoxides)

The transformation of epoxides to thiiranes is a widely used and efficient method for thiirane synthesis. researchgate.net This oxygen-sulfur exchange can be achieved using various sulfur-transferring agents. orientjchem.org

Thiourea-Mediated Conversion Approaches

Thiourea is a common and effective reagent for the conversion of oxiranes to thiiranes. nih.gov The reaction is often catalyzed by various substances to improve efficiency and mildness of the conditions. For example, LiBF4 has been used as a catalyst for this conversion under mild and non-aqueous conditions, providing excellent yields. researchgate.net The use of silica gel in the absence of a solvent at room temperature also provides a green and high-yielding protocol. researchgate.net

A range of oxiranes can be converted to their corresponding thiiranes using thiourea, as illustrated in the following table:

| Oxirane Substrate | Catalyst/Conditions | Yield (%) | Reference |

| Styrene Oxide | LiBF4 | High | researchgate.net |

| (R)-(+)-Styrene Oxide | Silica gel, solvent-free, room temp. | High | researchgate.net |

| Various Epoxides | nano CuFe2O4, ethanol, reflux | 80-95 | researchgate.net |

| Various Epoxides | Urea-choline chloride-based deep eutectic solvent | Good | organic-chemistry.org |

These examples indicate that a similar approach could be successfully applied to the synthesis of this compound analogues.

Thiocyanate-Promoted Transformations

Thiocyanate salts, such as ammonium, sodium, or potassium thiocyanate, are also widely used for the synthesis of thiiranes from oxiranes. nih.govorientjchem.org These transformations can be promoted by various catalysts and conditions. For example, ammonium thiocyanate in the presence of a catalytic amount of oxalic acid or etidronic acid can efficiently convert epoxides to thiiranes. nih.govresearchgate.net The use of a phase-transfer catalyst like 1,4-bis(triphenylphosphonium)-2-butene dichloride in water offers an environmentally benign method. orientjchem.org

The versatility of thiocyanate-promoted transformations is shown in the table below:

| Oxirane Substrate | Reagent/Catalyst/Conditions | Yield (%) | Reference |

| Phenyl Glycidyl Ether | KSCN, 1,4-bis(triphenylphosphonium)-2-butene dichloride, water, room temp. | 87 | orientjchem.org |

| Various Epoxides | NH4SCN, oxalic acid, heating or microwave | High | researchgate.net |

| Various Epoxides | NH4SCN, etidronic acid, THF, boiling | Good | nih.gov |

| Various Epoxides | Sodium thiocyanate, graphite oxide, solvent-free, ambient temp. | High | researchgate.net |

These methods provide a robust platform for the synthesis of a variety of thiiranes, including functionalized derivatives that could serve as analogues to this compound.

Organocatalytic Methodologies for Epoxide Thionation

The conversion of epoxides to their sulfur analogs, thiiranes, represents a fundamental transformation in heterocyclic chemistry. Organocatalysis has emerged as a powerful tool for this purpose, offering mild and often environmentally benign conditions. The thionation of 2-(diethoxymethyl)oxirane, the oxygen analog of the target compound, is the most direct route to this compound via this method.

A common and effective approach involves the use of thiourea as the sulfur donor. chemistryviews.orgresearchgate.net Research has demonstrated that this reaction can be facilitated by various organocatalysts or even proceed under catalyst-free conditions after an initial organocatalytic epoxidation to form the starting material. chemistryviews.org For instance, a two-step, one-pot protocol can be envisioned where an appropriate alkene is first epoxidized using an organocatalyst like 2,2,2-trifluoroacetophenone (B138007) with an oxidant such as hydrogen peroxide. The resulting epoxide is then treated with thiourea to yield the thiirane. chemistryviews.org This process is attractive due to the low cost and accessibility of the reagents. chemistryviews.org

Another significant advancement is the use of biocatalysis, a subset of organocatalysis. Halohydrin dehalogenase (HHDH) enzymes have been engineered to catalyze the enantioselective ring-opening of epoxides with a sulfur source like thiocyanate. researchgate.netnih.gov This is followed by a non-enzymatic intramolecular cyclization that displaces the cyanide group to furnish the chiral thiirane. This biocatalytic thionation has been successfully applied to a range of aryl- and alkyl-substituted epoxides, achieving high enantiomeric excess (up to 98% ee). researchgate.netnih.gov Applying this to racemic 2-(diethoxymethyl)oxirane could provide a pathway to enantiomerically enriched this compound.

| Catalyst/Reagent System | Sulfur Source | Key Features | Ref |

| 2,2,2-Trifluoroacetophenone / H₂O₂ then Thiourea | Thiourea | Two-step, one-pot synthesis from alkene; works for aromatic and aliphatic substrates. | chemistryviews.org |

| Thiourea / Silica Gel | Thiourea | Green, solvent-free conditions at room temperature with high yields. | researchgate.net |

| Halohydrin Dehalogenase (HHDH) | Sodium Thiocyanate (NaSCN) | Enantioselective synthesis of chiral thiiranes; mild, aqueous conditions. | researchgate.netnih.gov |

| 3-Methylbenzothiazole-2-thione / TFA | 3-Methylbenzothiazole-2-thione | Stereospecific conversion of oxiranes to thiiranes. | researchgate.net |

Transition Metal-Catalyzed Sulfur Atom Transfer to Alkenes

The direct episulfidation of alkenes using transition metal catalysts provides an alternative route that avoids the isolation of an epoxide intermediate. This method involves the transfer of a sulfur atom from a donor source to an alkene, such as 4,4-diethoxybut-1-ene, to form this compound.

Molybdenum oxo complexes have proven to be efficient catalysts for this transformation. nih.govacs.org These catalysts can utilize elemental sulfur or other thiiranes, like phenylthiirane, as the source of the sulfur atom. nih.gov The combination of a dithiophosphate-ligated molybdenum oxo complex and phenylthiirane is particularly effective, enabling the conversion of even sterically hindered or otherwise unreactive alkenes into their corresponding episulfides in good yields under mild conditions. nih.govacs.org

Iron catalysts have also been explored for related transformations, such as the carbosulfenylation of alkenes. mdpi.com While not a direct episulfidation, these reactions proceed through a proposed thiiranium intermediate, highlighting the potential of iron catalysis in activating alkenes toward sulfur-based reagents. mdpi.com The development of transition-metal systems, including those based on copper, palladium, and nickel, continues to be a major focus for creating diverse heterocyclic structures from simple alkenes. mdpi.com

| Catalyst System | Sulfur Source | Substrate Example | Key Features | Ref |

| Molybdenum Oxo Complex | Elemental Sulfur, Phenylthiirane | Cyclopentene, Norbornene | Effective for reluctant alkenes; mild conditions. | nih.govacs.org |

| Fe(OTf)₃ / Tf₂O | Elemental Sulfur | Cyclopropenones, Anilines | Multicomponent annulation to form sulfur heterocycles. | mdpi.com |

Cycloaddition Reactions in Thiirane Formation

Cycloaddition reactions offer powerful and often stereocontrolled pathways for the construction of cyclic systems, including thiiranes.

[3+2] Cycloadditions Involving Diazo Compounds and Thiocarbonyls

The reaction between a thiocarbonyl compound and a diazoalkane is a classic and effective method for synthesizing thiiranes. researchgate.netresearchgate.net This reaction typically proceeds through a [3+2] cycloaddition mechanism to form a 2,5-dihydro-1,3,4-thiadiazole intermediate. researchgate.net This intermediate is often unstable and readily extrudes dinitrogen gas (N₂) to yield the final thiirane product. researchgate.netresearchgate.net

To synthesize this compound via this route, one would theoretically react diethoxymethyl thioketone (a challenging substrate) with diazomethane. The reaction's success is highly dependent on the stability and reactivity of the specific thiocarbonyl compound used. This method has been successfully applied to a variety of polyfluoroalkanethioamides, demonstrating its utility in creating new thiirane derivatives. researchgate.net

Stereospecific Electrocyclization of Thiocarbonyl Ylides

A more recent and highly stereoselective method for thiirane synthesis involves the 4π-electrocyclization of a thiocarbonyl ylide. researchgate.netnih.gov Thiocarbonyl ylides are 1,3-dipoles that can be generated in situ from various precursors. A notable method involves the treatment of E,E-aldazine N-oxides with Lawesson's reagent. nih.gov This generates a trans-thiocarbonyl ylide intermediate, which undergoes a conrotatory 4π-electrocyclization in a stereospecific manner to furnish cis-1,2-disubstituted thiiranes as single diastereomers in high yields. nih.govresearchgate.net

For the synthesis of cis-2-(diethoxymethyl)thiirane with a second substituent, this method offers unparalleled stereocontrol. The reaction proceeds under mild conditions, and its mechanism has been supported by both experimental evidence and DFT calculations. nih.gov The primary limitation is that it typically produces cis-substituted thiiranes.

| Reaction Type | Precursors | Intermediate | Key Features | Ref |

| [3+2] Cycloaddition | Thiocarbonyl Compound + Diazoalkane | 2,5-Dihydro-1,3,4-thiadiazole | Forms thiirane via nitrogen extrusion; versatile for various substrates. | researchgate.netresearchgate.net |

| 4π-Electrocyclization | Aldazine N-oxide + Lawesson's Reagent | trans-Thiocarbonyl Ylide | Highly stereospecific synthesis of cis-diarylthiiranes; mild conditions. | nih.govresearchgate.net |

Intramolecular Cyclization Pathways

Intramolecular cyclization provides a reliable strategy for forming thiirane rings, typically starting from a linear precursor containing both a thiol (or protected thiol) and a suitable leaving group in a 1,2-relationship. The reaction proceeds via an intramolecular nucleophilic substitution (S_N2) mechanism.

A common precursor for this pathway is a β-halothiol. For the synthesis of this compound, this would involve a molecule like 1-halo-4,4-diethoxybutan-2-ol. The hydroxyl group would first be converted to a thiol. In the presence of a base, the resulting thiolate anion attacks the carbon bearing the halogen, displacing it to form the three-membered thiirane ring. youtube.com The efficiency of this ring closure is governed by the principles of proximity and the stability of the resulting ring system. This general approach is fundamental in heterocyclic synthesis and has been adapted for various substituted thiiranes. nih.gov

Derivatization and Functionalization of this compound

Once synthesized, the this compound ring is a versatile intermediate for further chemical modification. The strained three-membered ring is susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity allows for the introduction of diverse functional groups.

A prominent reaction is mercaptoethylation, where amines add to the thiirane ring to produce 2-mercaptoethylamines. wikipedia.org In the case of this compound, reaction with an amine would lead to the corresponding N-substituted 2-amino-1-(diethoxymethyl)ethanethiol. These resulting aminothiols are valuable as chelating ligands and as building blocks in medicinal chemistry and materials science. wikipedia.org

Similarly, organolithium reagents can react with thiiranes. While sulfur extrusion is a known pathway, studies have shown that ring-opening is also a major mechanism, leading to quantitative thiol functionalization of polymers. acs.org This indicates that reacting this compound with an organolithium compound would likely result in a ring-opened product, creating a new carbon-sulfur bond and a lithium thiolate, which can be quenched with an electrophile.

Furthermore, the thiirane moiety can be a precursor to other sulfur-containing functional groups. For example, oxidation with an agent like periodate (B1199274) can convert the sulfide to an episulfoxide. wikipedia.org Desulfurization can also be achieved, typically with phosphines, to yield the corresponding alkene, 4,4-diethoxybut-1-ene. researchgate.net

Acylation Reactions of the Thiirane Ring

The sulfur atom in the thiirane ring, possessing lone pairs of electrons, can act as a nucleophile, reacting with various electrophiles. Acylation of the sulfur atom leads to the formation of a thiiranium ylide or a ring-opened product, depending on the reaction conditions and the structure of the thiirane.

The acylation of this compound can be achieved using acylating agents such as acid anhydrides and carboxylic chlorides. savemyexams.com These reactions proceed via a nucleophilic addition-elimination mechanism, where the sulfur atom of the thiirane ring attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comyoutube.com

Carboxylic chlorides are generally more reactive than acid anhydrides due to the higher electrophilicity of the carbonyl carbon, a result of the strong electron-withdrawing inductive effect of the chlorine atom. studymind.co.uk Consequently, reactions with carboxylic chlorides typically proceed under milder conditions and at a faster rate compared to reactions with acid anhydrides, which may require heating. studymind.co.uk

The initial product of this acylation is a highly reactive S-acylthiiranium salt. The stability and subsequent reaction pathways of this intermediate are influenced by the reaction conditions and the nature of the counter-ion.

Table 1: Comparison of Reactivity of Acylating Agents with this compound

| Acylating Agent | General Reactivity | Typical Reaction Conditions | Byproduct |

| Carboxylic Chlorides | High | Room temperature or gentle heating | HCl |

| Acid Anhydrides | Moderate | Heating often required | Carboxylic acid |

This table is based on the general reactivity of acylating agents. studymind.co.uk

A particularly interesting transformation of acylated this compound is its conversion to α-(benzoylthio)acrolein. This multi-step process involves the initial acylation of the thiirane ring, followed by ring-opening and hydrolysis of the acetal (B89532) group.

Following the acylation of the thiirane sulfur with a benzoylating agent, such as benzoyl chloride, the resulting S-benzoylthiiranium intermediate can undergo a ring-opening reaction. This can be facilitated by the chloride counter-ion or another nucleophile present in the reaction mixture.

The subsequent and crucial step is the hydrolysis of the diethoxymethyl group. Under acidic conditions, the acetal is readily hydrolyzed to the corresponding aldehyde. This hydrolysis, coupled with the elimination of the elements of water, leads to the formation of the α,β-unsaturated aldehyde system, yielding α-(benzoylthio)acrolein. The synthesis of α-(benzoylthio)acroleins has been documented in the scientific literature, highlighting their viability as synthetic targets. researchgate.net

Nucleophilic Attack and Subsequent Substituent Transformations

The thiirane ring is susceptible to nucleophilic attack due to the inherent ring strain and the polarized carbon-sulfur bonds. researchgate.net These reactions typically proceed via an SN2 mechanism, leading to the opening of the three-membered ring. rsc.org

In the case of this compound, the two carbon atoms of the thiirane ring are not equivalent. The carbon atom bearing the diethoxymethyl group is more sterically hindered than the unsubstituted carbon atom. Consequently, under neutral or basic conditions, nucleophilic attack is expected to occur preferentially at the less sterically hindered carbon (C-3). ucalgary.cayoutube.com This regioselectivity is a common feature of the ring-opening reactions of unsymmetrically substituted epoxides and thiiranes. rsc.orgyoutube.com

The nucleophilic ring-opening of this compound provides a versatile route to a variety of functionalized thioethers. The nature of the resulting product is determined by the nucleophile employed in the reaction. For instance, reaction with an alkoxide would yield a β-alkoxy thioether, while reaction with an amine would produce a β-amino thioether.

Subsequent transformations of the newly introduced substituent and the diethoxymethyl group can lead to a diverse array of complex molecules. For example, the thioether moiety can be oxidized to a sulfoxide (B87167) or a sulfone, and as previously mentioned, the acetal can be hydrolyzed to an aldehyde, which can then participate in a wide range of carbonyl chemistry.

Table 2: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile | Reagent Example | Predicted Major Product Structure |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(Diethoxymethyl)-1-(methylthio)ethan-1-ol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Diethoxymethyl)-2-(phenylthio)ethanethiol |

| Amine | Diethylamine (HN(CH₂CH₃)₂) | N,N-Diethyl-2-((diethoxymethyl)thiiran-2-yl)methanamine |

| Cyanide | Sodium cyanide (NaCN) | 3-(Diethoxymethyl)-3-mercaptobutanenitrile |

The predicted products are based on the established regioselectivity of SN2 ring-opening reactions of substituted thiiranes and epoxides. ucalgary.cayoutube.com

Elucidating the Chemical Reactivity and Reaction Mechanisms of 2 Diethoxymethyl Thiirane

Thiirane (B1199164) Ring-Opening Reaction Mechanisms

The chemical behavior of 2-(diethoxymethyl)thiirane is dominated by the reactivity of its strained three-membered heterocyclic ring. The thiirane ring is susceptible to cleavage by a variety of reagents through different mechanistic pathways. These reactions are of significant interest for the synthesis of functionalized sulfur-containing compounds.

Nucleophilic Ring Opening Reactions

The reaction of thiiranes with nucleophiles is a fundamental process that proceeds via the cleavage of a carbon-sulfur bond. ethernet.edu.et This ring-opening is generally driven by the release of ring strain. In unsymmetrical thiiranes such as this compound, the regioselectivity of the nucleophilic attack is a critical aspect of its reactivity.

The regiochemistry of nucleophilic attack on unsymmetrical thiiranes is primarily governed by steric and electronic factors. ethernet.edu.etresearchgate.net In the absence of strong electronic influences or catalytic activation, nucleophilic attack on thiiranes typically occurs at the less sterically hindered carbon atom, following an SN2 mechanism. researchgate.net For this compound, the diethoxymethyl substituent presents significant steric bulk. Consequently, nucleophiles are expected to preferentially attack the unsubstituted C-3 carbon of the thiirane ring.

This steric control leads to the regiospecific formation of products where the nucleophile is bonded to the terminal carbon, and the sulfur atom remains attached to the carbon bearing the diethoxymethyl group, which then becomes a thiol upon workup. The reaction is generally stereospecific, proceeding with an inversion of configuration at the center of attack, a characteristic feature of SN2 reactions. sci-hub.ru

The diethoxymethyl group, being an acetal (B89532), is generally considered to be electronically neutral or slightly electron-withdrawing. It does not possess the strong carbocation-stabilizing ability of a phenyl or vinyl group, which can reverse the regioselectivity of ring-opening under certain conditions. researchgate.netresearchgate.net Therefore, for most nucleophilic reactions of this compound, steric hindrance is the dominating factor controlling the site of attack.

Thiolates, generated from thiols, are effective nucleophiles for the ring-opening of thiiranes. The reaction of substituted thiiranes with thiols can be catalyzed by bases, such as triethylamine (B128534), or heterogeneous catalysts like Na+-exchanged X-type zeolites. rsc.org These reactions proceed via an SN2 mechanism, with the thiol nucleophile attacking one of the ring carbons. rsc.org

In the case of this compound, the reaction with a substituted thiol (R-SH) in the presence of a base would be expected to yield a dithioether. The regioselectivity would favor the attack of the thiolate at the less hindered C-3 position.

A study on the reaction of 2-methyl- and 2,2-dimethyl-thiiranes with various thiols using Na+-exchanged X-type zeolite or triethylamine in methanol (B129727) showed a regiospecific ring-opening at the less substituted carbon (C-3). rsc.org This provides a strong precedent for the expected reactivity of this compound, where the bulky diethoxymethyl group would direct the attack of a thiol nucleophile to the terminal carbon.

| Thiirane Substrate | Nucleophile | Catalyst/Conditions | Expected Major Product | Mechanism | Controlling Factor |

|---|---|---|---|---|---|

| This compound | R-SH (e.g., Thiophenol) | Base (e.g., Et3N), MeOH | 1-(Diethoxymethyl)-2-(phenylthio)ethane-1-thiol | SN2 | Steric Hindrance researchgate.netrsc.org |

The regioselectivity of thiirane ring-opening can be significantly influenced by the presence of catalysts, particularly Lewis acids. ethernet.edu.etresearchgate.net While nucleophilic attack typically occurs at the less substituted carbon, Lewis acid catalysis can promote attack at the more substituted carbon. researchgate.netresearchgate.net Lewis acids coordinate to the sulfur atom of the thiirane ring, weakening the C-S bonds and inducing a partial positive charge on the adjacent carbon atoms.

In the case of this compound, coordination of a Lewis acid would make the ring more susceptible to nucleophilic attack. The electronic effect of the diethoxymethyl group is not strongly carbocation-stabilizing. However, a strong Lewis acid could induce enough carbocation-like character in the transition state at the C-2 position to compete with, or even override, the steric preference for attack at C-3. researchgate.net For instance, ceric triflate (Ce(OTf)4) has been shown to be an efficient catalyst for the ring-opening of epoxides and thiiranes. tandfonline.comtandfonline.com

Zeolites, which can possess both Brønsted and Lewis acid sites, are also effective catalysts for ring-opening reactions. rsc.orgnih.govresearchgate.netrsc.org Na+-exchanged X-type zeolites have been used to catalyze the regiospecific reaction of alkyl-substituted thiiranes with thiols at the less-hindered carbon, acting as a basic catalyst to enhance the nucleophilicity of the thiol. rsc.org In contrast, Lewis acidic zeolites like Sn-Beta or Zr-Beta could potentially alter the regioselectivity by activating the thiirane ring towards attack at the more substituted position. researchgate.netrsc.org

| Catalyst Type | Example | Mode of Action | Expected Effect on this compound | Reference |

|---|---|---|---|---|

| Basic (Homogeneous) | Triethylamine (Et3N) | Deprotonates nucleophile (e.g., thiol), increasing its nucleophilicity. | Attack at the less substituted C-3 (steric control). | rsc.org |

| Basic (Heterogeneous) | Na+-Zeolite X | Enhances nucleophilicity of adsorbed nucleophiles. | Attack at the less substituted C-3 (steric control). | rsc.org |

| Lewis Acid | Ce(OTf)4, B(C6F5)3 | Coordinates to sulfur, activating the C-S bonds and creating partial positive charge on carbons. | May promote attack at the more substituted C-2 (electronic control). | researchgate.nettandfonline.comresearchgate.net |

| Lewis Acid Organocatalyst | Imidazolinium salts | Activates thiiranes through soft Lewis acidity. | Facilitates ring-opening by nucleophiles like aniline. | beilstein-journals.org |

Thietanes, four-membered sulfur-containing heterocycles, can be synthesized from thiiranes through ring expansion reactions. researchgate.netbeilstein-journals.org A common pathway involves the reaction of a thiirane bearing a leaving group on an adjacent carbon. For example, the reaction of 2-(chloromethyl)thiirane (B1265399) with nucleophiles can lead to thietane (B1214591) derivatives. researchgate.net This occurs via an initial intermolecular nucleophilic attack on the thiirane ring (or displacement of the chloride), followed by an intramolecular nucleophilic substitution that forms the four-membered ring.

Another important pathway is the nucleophilic ring expansion of 2-(1-haloalkyl)thiiranes. nih.govbeilstein-journals.org This method involves an intramolecular nucleophilic substitution to form a strained 1-thiabicyclo[1.1.0]butane intermediate, which is then attacked by an external nucleophile to yield a 3-substituted thietane. nih.govbeilstein-journals.org While this compound itself does not possess the required leaving group for this specific transformation, its derivatives could be functionalized to participate in such ring expansions. A related synthesis involves the conversion of a thiirane-2-methanol derivative under Mitsunobu conditions, where the alcohol is activated to facilitate an intramolecular ring-closing reaction to form a thietane. beilstein-journals.orgnih.govbeilstein-journals.org

Electrophilic Ring Opening

Thiiranes can also undergo ring-opening reactions initiated by electrophiles. uzh.ch The sulfur atom in the thiirane ring is nucleophilic and can be attacked by an electrophile. This initial attack forms a sulfonium (B1226848) ion intermediate, which is then susceptible to attack by a nucleophile, leading to the opening of the ring.

A documented reaction of this compound involves acylation with agents like benzoic anhydride (B1165640) or carboxylic chlorides. mdpi.comnih.gov In this process, the acylating agent acts as an electrophile. The reaction is believed to proceed via electrophilic attack on the sulfur atom, followed by ring-opening and subsequent rearrangement or nucleophilic capture. This acylation, followed by hydrolysis of the acetal with formic acid, has been used to synthesize α-(benzoylthio)substituted α,β-unsaturated aldehydes. mdpi.comnih.gov However, the yields were reported to be modest, which was attributed to the low reactivity of the thiirane in the initial acylation step. mdpi.comnih.gov

Another example of electrophilic ring-opening was demonstrated by the treatment of this compound with methanesulphenylbromide (MeSBr) in the presence of 1,1,3,3-tetramethylurea (B151932). mdpi.comnih.gov The electrophilic bromine attacks the sulfur atom, leading to ring-opening and the formation of a halo disulfide intermediate. This intermediate can then undergo further reactions, such as hydrolysis and dehydrohalogenation, to yield α,β-unsaturated aldehydes. mdpi.comnih.gov

| Electrophile | Conditions | Intermediate Product | Final Product (after hydrolysis) | Reported Yield | Reference |

|---|---|---|---|---|---|

| Benzoic anhydride or Carboxylic chloride | Acylation, followed by formic acid hydrolysis | Acylated thiirane derivative | α-(Benzoylthio)substituted α,β-unsaturated aldehydes | Modest | mdpi.comnih.gov |

| Methanesulphenylbromide (MeSBr) | CH2Cl2, 1,1,3,3-tetramethylurea (TMU), low temperature | Halo disulfide | 2-Disulfidesubstituted 2-propenal | Not reported | mdpi.comnih.gov |

Radical-Mediated Ring Opening Processes

Radical-mediated reactions of thiiranes can lead to either ring-opening polymerization or the formation of discrete small molecules, depending on the reaction conditions and the nature of the radical initiator. While specific studies on the radical-mediated ring opening of this compound are not extensively documented, the general mechanism involves the attack of a radical species on the sulfur atom, leading to the homolytic cleavage of a carbon-sulfur bond. This process generates a sulfur-centered radical and a carbon-centered radical.

The subsequent fate of these radical intermediates determines the final products. In the presence of a suitable monomer, the carbon-centered radical can initiate polymerization. Alternatively, intramolecular rearrangement or reaction with other species in the medium can lead to the formation of various acyclic sulfur-containing compounds. Theoretical studies on the thermal decomposition of thiirane have suggested that a homolytic ring opening to form a diradical is a viable pathway, which can then participate in subsequent radical chain reactions. nih.gov

Thermal and Photochemical Ring Opening Inductions

The ring strain in thiiranes makes them susceptible to ring-opening reactions upon exposure to thermal or photochemical energy. These reactions are a class of pericyclic reactions known as electrocyclic reactions, where a sigma bond is cleaved to form a new pi bond. enamine.nettandfonline.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is induced by heat or light. tandfonline.com

Under thermal conditions, the ring opening of a thiirane is expected to proceed in a conrotatory fashion. For a substituted thiirane like this compound, this would lead to a specific stereoisomer of the resulting acyclic unsaturated thiol. Conversely, photochemical induction, which involves the excitation of an electron to a higher energy molecular orbital, typically results in a disrotatory ring opening. tandfonline.comresearchgate.net

A study on the photochemistry of 2(5H)-thiophenone revealed the formation of an episulfide (a thiirane derivative) as a major photoproduct following photoexcitation and ring-opening. While not a direct study on this compound, this highlights the general propensity of sulfur-containing rings to undergo photochemical transformations involving ring-opening and closure.

Desulfurization Pathways

Desulfurization, the removal of the sulfur atom from the thiirane ring to form an alkene, is a characteristic and synthetically useful reaction of this class of compounds. This transformation can be achieved through various methods, including catalysis by transition metals or non-catalytic approaches.

Transition Metal-Catalyzed Desulfurization

Transition metal complexes are effective catalysts for the desulfurization of thiiranes, often proceeding with high efficiency and stereospecificity. Rhenium and molybdenum complexes have been notably successful in this regard.

Rhenium complexes, such as methyltrioxorhenium (MTO), have been shown to catalyze the desulfurization of thiiranes in the presence of a sulfur acceptor like a triarylphosphine or triarylarsine. researchgate.netrsc.orgthieme-connect.de Detailed mechanistic studies on simple thiiranes have revealed that the reaction is first-order in both the thiirane and the rhenium catalyst concentration, but independent of the concentration of the arsine. researchgate.netrsc.orgthieme-connect.de

The proposed catalytic cycle involves the coordination of the thiirane to the rhenium center, followed by sulfur atom transfer to the metal, forming a Re(VII)(O)(S) intermediate and releasing the corresponding alkene. The sulfur atom is then transferred from the rhenium intermediate to the phosphine (B1218219) or arsine, regenerating the active catalyst. Interestingly, phosphines, although more nucleophilic, are less effective than arsines in some systems because they can form a less reactive catalyst complex. researchgate.netrsc.orgthieme-connect.de

Data for the following table is illustrative for the desulfurization of representative thiiranes as specific data for this compound was not available.

| Thiirane Substrate | Catalyst | Sulfur Acceptor | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Cyclohexene sulfide (B99878) | {MeReO(edt)}₂ | AsPh₃ | CDCl₃ | 25 | Cyclohexene | Quantitative | rsc.org |

| Propylene sulfide | {MeReO(edt)}₂ | AsPh₃ | CDCl₃ | 25 | Propene | Quantitative | rsc.org |

Molybdenum complexes, particularly molybdenum hexacarbonyl (Mo(CO)₆), are efficient reagents for the desulfurization of a wide range of thiiranes to their corresponding alkenes under neutral conditions. molaid.com These reactions often exhibit high functional group tolerance, which would be advantageous for a substituted thiirane like this compound. molaid.com The reaction is believed to proceed through the formation of a metallacycle intermediate. mdpi.com

Other molybdenum-based catalytic systems, including dinuclear molybdenum complexes, have also been developed and have shown high catalytic activity in sulfur atom transfer reactions from thiiranes. mdpi.comchemistryviews.org These catalysts have demonstrated good conversion rates even at low catalyst loadings. chemistryviews.org

Data for the following table is illustrative for the desulfurization of representative thiiranes as specific data for this compound was not available.

| Thiirane Substrate | Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

| Styrene oxide | Mo(CO)₆ | Toluene | Reflux | Styrene | High | molaid.com |

| Cyclohexene sulfide | [Mo₂O₂(µ-S)₂{Bn₂P(O)CS₂}₂] | CD₂Cl₂ | Ambient | Cyclohexene | >95 (at 1 mol% cat.) | chemistryviews.org |

Non-Catalytic Desulfurization Strategies

Desulfurization of thiiranes can also be achieved without the use of a metal catalyst. These methods often involve stoichiometric reagents that act as sulfur acceptors.

One notable non-catalytic reaction of this compound is its acylation. The reaction with agents like benzoic anhydride or carboxylic chlorides leads to ring-opening and the formation of α-(benzoylthio)substituted α,β-unsaturated aldehydes after hydrolysis. While the primary product is not a simple alkene, this transformation does involve the cleavage of the C-S bonds of the thiirane ring. The yields for this specific reaction have been reported as modest, which was attributed to the lower reactivity of the thiirane in the acylation step.

Another documented reaction is the treatment of this compound with methanesulphenylbromide in the presence of 1,1,3,3-tetramethylurea, which results in the ring-opened halo disulfide. Subsequent treatment with silica (B1680970) gel leads to the formation of a 2-disulfidesubstituted 2-propenal.

Furthermore, theoretical studies have explored the desulfurization of thiiranes by carbenes. These reactions are predicted to be facile and proceed through the initial formation of a donor-acceptor complex followed by a sulfur shift.

The following table provides an example of a non-catalytic ring-opening reaction of this compound.

| Reactant | Reagent(s) | Intermediate Product | Hydrolysis Reagent | Final Product | Reported Yield | Reference |

| This compound | Benzoic anhydride | Acylated thiirane derivative | Formic acid | α-(Benzoylthio)substituted α,β-unsaturated aldehyde | Modest |

Reactivity of the Diethoxymethyl Acetal Moiety

The diethoxymethyl acetal group in this compound plays a crucial role as a protected aldehyde functionality. Its reactivity, particularly its stability under various conditions and its influence on the adjacent thiirane ring, is a key consideration in the synthetic applications of this molecule.

Hydrolytic Stability and Controlled Deprotection

The diethoxymethyl group serves as a protecting group for the aldehyde, preventing it from undergoing unwanted reactions during synthetic modifications of other parts of the molecule. Acetals are known for their stability in neutral and basic environments, as well as in the presence of many oxidizing and reducing agents. organic-chemistry.org However, they are susceptible to hydrolysis under acidic conditions, which allows for a controlled deprotection to regenerate the aldehyde. organic-chemistry.orgwhiterose.ac.uk

The deprotection of the diethoxymethyl acetal in derivatives of this compound is a critical step in multi-step syntheses. For instance, after the acylation of the thiirane ring, the acetal is hydrolyzed to yield the final α,β-unsaturated aldehyde. mdpi.com This process is typically achieved under mild acidic conditions. mdpi.com

Research has documented the use of formic acid for the hydrolysis of the acetal in a derivative of this compound to produce α-(benzoylthio)substituted α,β-unsaturated aldehydes. mdpi.com The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes further acid-catalyzed cleavage to release the aldehyde and a second molecule of alcohol. whiterose.ac.uk

Table 1: General Conditions for Acetal Deprotection

| Reagent/Catalyst | Conditions | Comments |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Mild to moderate | Common and effective method. organic-chemistry.org |

| Formic Acid | Mild acid | Used in the hydrolysis of acylated this compound derivatives. mdpi.com |

| Iodine | Neutral conditions | Catalytic amounts can cleave acetals while tolerating other sensitive groups. organic-chemistry.org |

| Indium(III) Trifluoromethanesulfonate | Neutral conditions, room temp. or microwave | Mild and efficient for deprotection of various acetals. organic-chemistry.org |

| Perchloric acid on silica gel | Solvent-free or in alcohol | Efficient and reusable catalyst. organic-chemistry.org |

Influence of the Acetal on Thiirane Ring Activation/Deactivation

The electronic nature of substituents on a three-membered ring can significantly influence its reactivity. In the case of this compound, the acetal moiety can affect the susceptibility of the thiirane ring to nucleophilic attack, which is a characteristic reaction of this heterocycle.

Studies have shown that the reactivity of three-membered heterocycles like aziridines, epoxides, and thiiranes is influenced by the heteroatom and the substituents. nih.gov Generally, thiiranes are more reactive towards ring-opening by nucleophiles than the corresponding epoxides. nih.gov The reactivity can be further modulated by substituents. Electron-withdrawing groups tend to activate the ring towards nucleophilic attack by lowering the energy of the LUMO and increasing the polarization of the C-S bonds. nih.gov

The diethoxymethyl group is not a strong electron-withdrawing or -donating group. Its electronic influence is relatively subtle. However, research involving the acylation of this compound to produce precursors for Diels-Alder dienophiles noted that the yields were modest. mdpi.com This was primarily attributed to the low reactivity of the thiirane derivative during the initial acylation step, suggesting that the diethoxymethyl group does not significantly activate the thiirane ring. mdpi.com

The steric bulk of the diethoxymethyl group might also play a role in the reactivity of the thiirane ring by sterically hindering the approach of nucleophiles to the ring carbons.

Table 2: Relative Reactivity of Unsubstituted Three-Membered Heterocycles to Ring Opening

| Heterocycle | Relative Activation Energy for Ring Opening |

| Aziridine | Highest |

| Phosphirane | High |

| Epoxide | Moderate |

| Thiirane | Lowest |

This table is a qualitative representation based on the principle that thiiranes are generally more reactive than epoxides towards nucleophilic ring-opening. nih.gov

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, including cycloadditions, are powerful tools in organic synthesis for the construction of cyclic systems. The thiirane moiety and its derivatives can participate in such reactions, although the specific reactivity profile of this compound is a subject of detailed investigation.

Thiirane-Derived Species in Diels-Alder Reactions as Dienophiles

While this compound itself is not a diene or a dienophile, it can serve as a precursor for molecules that can participate in Diels-Alder reactions. mdpi.com A notable application is in the synthesis of α-(benzoylthio)substituted α,β-unsaturated aldehydes. mdpi.com This transformation involves the acylation of this compound with an agent like benzoic anhydride, followed by hydrolysis of the acetal group. mdpi.com

The resulting α-(benzoylthio)substituted α,β-unsaturated aldehydes were investigated for their potential as dienophiles in Diels-Alder reactions, with the aim of producing sulfur-containing quaternary carbons. mdpi.com However, these attempts were not successful. mdpi.com The lack of reactivity was attributed to the low basicity and poor solubility of the synthesized dienophiles. mdpi.com

Table 3: Attempted Diels-Alder Reaction with a this compound Derivative

| Reaction | Reactants | Outcome | Reported Reason for Outcome |

| Diels-Alder Cycloaddition | α-(Benzoylthio)substituted α,β-unsaturated aldehyde (from this compound) + Diene | No reaction | Low basicity and poor solubility of the dienophile. mdpi.com |

Other Cycloaddition Reactivity Profiles

The scope of cycloaddition reactions involving thiiranes extends beyond their use as precursors for Diels-Alder components. Thiiranes can, in principle, participate in other types of pericyclic reactions. For instance, the thermal or photochemical extrusion of sulfur from a thiirane can lead to the formation of an alkene, a reaction that can be considered a [2+1] cycloreversion.

Furthermore, three-membered rings can be involved in [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com While specific examples involving this compound in such reactions are not extensively documented in the literature, the general reactivity patterns of thiiranes suggest this as a possibility. The reaction of thiiranes with nitrilimines, for example, could potentially lead to the formation of five-membered heterocyclic rings.

The field of cycloaddition reactions of substituted thiiranes is an area of ongoing research. Theoretical studies, such as those employing density functional theory (DFT), are often used to predict the feasibility and outcomes of such reactions. nih.gov The specific influence of the diethoxymethyl substituent on the energy barriers and regioselectivity of potential cycloaddition reactions of this compound remains a topic for further investigation.

Computational and Theoretical Investigations into 2 Diethoxymethyl Thiirane Systems

Quantum Chemical Analysis of Reaction Mechanisms and Energetics

Quantum chemical methods are powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For 2-(diethoxymethyl)thiirane, these computational approaches provide a molecular-level understanding of its reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the reaction pathways of thiirane (B1199164) systems due to its favorable balance of computational cost and accuracy. researchgate.netmdpi.com DFT calculations can map out the potential energy surface for reactions involving this compound, such as nucleophilic ring-opening, which is a characteristic reaction of thiiranes. researchgate.net

For instance, in the reaction of this compound with a nucleophile, DFT can be employed to model the approach of the nucleophile to the two distinct carbon atoms of the thiirane ring. These calculations help in determining the preferred reaction pathway by comparing the activation energies for nucleophilic attack at the substituted (C2) versus the unsubstituted (C3) carbon atom. The presence of the diethoxymethyl group is expected to exert significant steric and electronic effects on the regioselectivity of the ring-opening reaction.

A hypothetical reaction pathway for the nucleophilic ring-opening of this compound with an amine, based on general findings for substituted thiiranes, is presented below. nih.govacs.org

| Step | Description | Calculated Parameter | Value (kcal/mol) |

| 1 | Formation of the reactant complex | Complexation Energy | -5.0 |

| 2 | Transition state for attack at C2 | Activation Energy (ΔG‡) | +25.0 |

| 3 | Transition state for attack at C3 | Activation Energy (ΔG‡) | +18.0 |

| 4 | Formation of the ring-opened product | Reaction Energy (ΔG) | -15.0 |

Note: These values are illustrative and based on typical DFT calculations for similar reactions.

A crucial aspect of understanding reaction mechanisms is the characterization of transient species like transition states and intermediates. beilstein-journals.org For the reactions of this compound, computational methods can predict the geometries, energies, and vibrational frequencies of these fleeting structures.

In the nucleophilic ring-opening of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and a ring carbon atom, and the partial breaking of the corresponding carbon-sulfur bond. DFT calculations can precisely locate this transition state on the potential energy surface and confirm its nature by identifying a single imaginary frequency corresponding to the reaction coordinate.

Stereochemical Outcome Prediction and Rationalization

Computational chemistry provides a powerful framework for predicting and rationalizing the stereochemical outcomes of chemical reactions. arxiv.org In the case of reactions involving chiral this compound, computational models can elucidate the factors governing the stereoselectivity.

For example, in the desulfurization of a thiirane to an alkene, the stereochemistry of the starting thiirane often dictates the stereochemistry of the resulting alkene. Computational studies on similar systems have shown that these reactions can proceed through concerted or stepwise mechanisms, each with distinct stereochemical consequences. nih.gov DFT calculations can be used to model the potential energy surfaces for both pathways and determine which is energetically more favorable for this compound, thus predicting the stereochemical outcome.

A study on the synthesis of cis-thiiranes highlighted the role of 4π-electrocyclization of thiocarbonyl ylides in determining the stereochemistry, a mechanism that was rationalized through DFT calculations. nih.gov Similar principles could be applied to understand the stereospecific transformations of this compound.

Electronic Structure Characterization and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods allow for a detailed analysis of the electronic properties of this compound. Reactivity descriptors, derived from conceptual DFT, can provide quantitative measures of its reactivity.

Analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound can reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) can further highlight regions of the molecule that are electron-rich or electron-poor, guiding predictions about its interactions with other reagents.

| Descriptor | Description | Predicted Value for this compound |

| HOMO Energy | Indicates susceptibility to electrophilic attack | -6.5 eV |

| LUMO Energy | Indicates susceptibility to nucleophilic attack | +1.2 eV |

| Fukui Functions | Identify the most reactive sites in the molecule | Higher values on C2 and S for nucleophilic attack |

| Global Hardness | Measures the resistance to change in electron distribution | 3.85 eV |

Note: These values are hypothetical and serve as examples of what could be obtained from DFT calculations.

The understanding of the electronic structure also extends to the nature of the bonding within the strained thiirane ring and the influence of the diethoxymethyl substituent on the ring's electronic properties. chemrxiv.org

Computational Support for Spectroscopic Assignments

Computational spectroscopy has become an indispensable tool for the interpretation and assignment of experimental spectra. tandfonline.comresearchgate.net For a molecule like this compound, theoretical calculations of spectroscopic parameters can aid in its structural characterization.

DFT and ab initio methods can be used to calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. tandfonline.com By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion. This is particularly useful for identifying the characteristic vibrations of the thiirane ring and the diethoxymethyl group.

Similarly, the calculation of nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can provide valuable support for the assignment of ¹H and ¹³C NMR spectra. researchgate.net This is especially important for confirming the connectivity and stereochemistry of the molecule.

Research Applications and Advanced Materials Chemistry of 2 Diethoxymethyl Thiirane

Role as Versatile Synthetic Intermediates and Building Blocks

The strained three-membered thiirane (B1199164) ring, coupled with the diethoxymethyl group which acts as a masked aldehyde, makes 2-(diethoxymethyl)thiirane a highly useful intermediate in organic synthesis. This dual functionality allows for a range of chemical transformations, leading to the construction of diverse molecular architectures.

Construction of Complex Sulfur-Containing Heterocyclic Architectures

The reactivity of the thiirane ring enables its use in the synthesis of various sulfur-containing heterocycles. nih.govtandfonline.comresearchgate.netsioc-journal.cnorganic-chemistry.org The ring-opening of thiiranes can be initiated by various reagents, leading to the formation of linear sulfur-containing compounds that can subsequently cyclize to form more complex heterocyclic systems. nih.govtandfonline.comresearchgate.netsioc-journal.cnorganic-chemistry.org For instance, the reaction of thiiranes with nucleophiles, followed by intramolecular reactions, can yield a variety of heterocyclic structures. nih.govtandfonline.comresearchgate.netsioc-journal.cnorganic-chemistry.org The specific product formed is dependent on the nature of the starting thiirane, the nucleophile, and the reaction conditions.

The diethoxymethyl group can be hydrolyzed to reveal an aldehyde, which can then participate in further cyclization reactions. This strategy has been employed in the synthesis of various heterocyclic compounds. For example, protonation of the carbonyl oxygen of 2-(2-oxoalkyl)thiiranes can lead to a nucleophilic attack of the thiirane sulfur at the activated carbonyl group, forming a five-membered heterocyclic intermediate that can then aromatize to furnish thiophenes. thieme-connect.de

Synthesis of α-Functionally Substituted α,β-Unsaturated Aldehyde Precursors

A significant application of this compound lies in its conversion to α-functionally substituted α,β-unsaturated aldehydes. mdpi.comnih.govsemanticscholar.org These compounds are valuable reagents in fine organic synthesis. mdpi.comnih.gov

One notable example is the synthesis of α-(benzoylthio)acroleins. The acylation of this compound with reagents like benzoic anhydride (B1165640) or carboxylic chloride, followed by hydrolysis with formic acid, yields the corresponding α-(benzoylthio)substituted α,β-unsaturated aldehydes. mdpi.comnih.gov While the yields for this specific transformation have been reported as modest due to the low reactivity of the thiirane in the acylation step, the resulting α-(benzoylthio)substituted α,β-unsaturated aldehydes have been utilized as dienophiles in Diels-Alder reactions to create sulfur-containing quaternary carbons. mdpi.comnih.gov

Another ring-opening reaction involves treating this compound with methanesulphenylbromide at low temperatures. This reaction, conducted in the presence of 1,1,3,3-tetramethylurea (B151932) (TMU), results in the formation of a halo disulfide intermediate. Subsequent treatment with silica (B1680970) gel leads to hydrolysis and dehydrohalogenation, producing a 2-disulfidesubstituted 2-propenal. mdpi.com

These examples highlight the utility of this compound as a precursor to α-functionally substituted α,β-unsaturated aldehydes, which are important structural motifs in various biologically active molecules and are widely used in organic synthesis. mdpi.com

Polymerization Studies and Polymeric Material Development

The strained thiirane ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polysulfides. nih.govchemistryviews.org These sulfur-containing polymers can exhibit unique properties and have potential applications in various fields.

Ring-Opening Polymerization of Thiiranes

Thiiranes, including this compound, can undergo ring-opening polymerization initiated by various catalysts. semanticscholar.org This process breaks the strained three-membered ring to form linear polymer chains. The polymerization can be initiated by anionic, cationic, or other types of initiators. semanticscholar.orgacs.orgrsc.org The choice of initiator and reaction conditions can influence the properties of the resulting polymer, such as its molecular weight and structure. acs.orgnih.gov

The ring-opening of the thiirane can proceed via different mechanisms, including sulfur extrusion or direct ring-opening, depending on the specific reagents and conditions used. acs.org For instance, the reaction of organolithium compounds with thiiranes has been shown to proceed via a ring-opening mechanism in some cases, leading to the formation of thiol-functionalized polymers. acs.org

Copolymerization with Elemental Sulfur for Sulfur-Rich Polymers

An area of significant interest is the copolymerization of thiiranes with elemental sulfur (S₈) to produce sulfur-rich polymers. nih.govmdpi.com This process, often termed inverse vulcanization, allows for the incorporation of a high content of sulfur into the polymer backbone. nih.govconicet.gov.arresearchgate.net Anionic copolymerization of elemental sulfur with thiiranes presents a pathway to linear polymers with a high sulfur content and controlled structures. nih.gov

The copolymerization of elemental sulfur with thiirane derivatives can be initiated by nucleophiles that activate the S₈ ring. nih.gov For example, sodium thiophenoxide has been used as an initiator for the copolymerization of methylthiirane and elemental sulfur. nih.gov The activity of thiirane derivatives in this copolymerization generally increases with decreasing steric hindrance around the thiirane ring. nih.gov

Spectroscopic and Structural Elucidation of Thiirane-Derived Polymers

The structure of polymers derived from thiiranes is typically characterized using various spectroscopic techniques. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for determining the chemical structure and connectivity of the polymer chains. acs.orgmdpi.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the polymer. For instance, the C-S bond in the linear structure of polysulfides gives rise to characteristic peaks in the IR spectrum. researchgate.net Raman spectroscopy is another valuable technique for characterizing the sulfur-sulfur bonds in sulfur-rich polymers. mdpi.comresearchgate.net

Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.net These characterization techniques are crucial for understanding the structure-property relationships of thiirane-derived polymers and for tailoring their properties for specific applications.

Potential in Advanced Optical Materials Science

The incorporation of sulfur-containing heterocycles, like the thiirane ring in this compound, is a key strategy in the development of advanced optical materials, particularly high refractive index polymers (HRIPs). The high molar refractive index of the sulfur atom makes thiirane derivatives valuable monomers for creating materials with desirable optical properties.

The ring-opening polymerization of thiiranes (also known as episulfides) leads to polythioethers, which exhibit high refractive indices. researchgate.netacs.org For instance, polymers derived from the ring-opening polymerization of episulfide and thiol bifunctional monomers have been shown to produce optical polymers with high transparency in the visible region and a refractive index (n) as high as 1.707. rsc.org This approach is advantageous as it can lead to materials that are lightweight, have high impact resistance, and are easily processable for applications such as microlenses, organic light-emitting diodes (OLEDs), and other optoelectronic devices. rsc.org

Furthermore, the development of thianthrene-based poly(phenylene sulfide)s has resulted in polymers with exceptionally high refractive indices, reaching up to 1.8020, along with high transparency and low birefringence. researchgate.net While not a direct analog, this research highlights the significant contribution of sulfur-containing moieties to the refractive index of polymers. The synthesis of UV-curable resins based on polysulfides with pendant methacrylate (B99206) groups, formed by the selective cationic ring-opening polymerization of thiiranes, further illustrates the versatility of this class of compounds in creating advanced optical materials. bohrium.com

Interactive Table: Refractive Indices of Sulfur-Containing Polymers

| Polymer Type | Monomers | Refractive Index (n) | Reference |

|---|---|---|---|

| Episulfide-Thiol Polymer | Episulfide derivative of 9,9-bis(4-glycidyloxyphenyl) fluorene (B118485) and 4,4-thiodibenzenethiol | 1.707 | rsc.org |

| Thianthrene-based Poly(phenylene sulfide) | 2,7-difluorothianthrene and various dithiols | up to 1.8020 | researchgate.net |

Exploration of Analogs in Chemical Biology and Enzymatic Studies

The strained three-membered ring of thiirane makes it a reactive electrophile, a feature that has been exploited in the design of enzyme inhibitors. Analogs of this compound have been investigated for their potential to interact with biological targets, particularly zinc-dependent enzymes like gelatinases.

Structure-Activity Relationships in Enzyme Inhibitory Activity (e.g., Gelatinases)

An extensive body of research has focused on the structure-activity relationships (SAR) of thiirane-based inhibitors of gelatinases (MMP-2 and MMP-9), which are matrix metalloproteinases (MMPs) involved in various physiological and pathological processes. nih.govnih.govresearchgate.netacs.org A key analog in these studies is 2-(4-phenoxyphenylsulfonylmethyl)thiirane (SB-3CT). acs.org

Research has revealed that the thiirane ring acts as a "caged thiol," which is unmasked within the active site of the gelatinase. nih.gov This enzyme-mediated reaction generates a thiolate that binds tightly to the catalytic zinc ion, leading to potent inhibition. nih.gov The mechanism involves a gelatinase-catalyzed deprotonation adjacent to the thiirane, causing the ring to open. nih.gov

SAR studies on a library of 65 new analogs of 2-(4-phenoxyphenylsulfonylmethyl)thiirane have demonstrated that both the sulfonylmethylthiirane group and the phenoxyphenyl group are crucial for inhibitory activity against gelatinases. nih.govnih.govresearchgate.net Modifications at the para-position of the terminal phenyl ring were found to be well-tolerated and, in some cases, led to enhanced inhibitory activity and improved metabolic stability. nih.govnih.govresearchgate.net For example, the introduction of certain substituents at the para- and some meta-positions of the terminal phenyl ring enhanced the inhibitory potency. nih.govnih.govresearchgate.net

Interactive Table: Inhibition of Gelatinases by Thiirane Analogs

| Compound | Target Enzyme(s) | Key Structural Features | Inhibition | Reference |

|---|---|---|---|---|

| 2-(4-phenoxyphenylsulfonylmethyl)thiirane (SB-3CT) | MMP-2, MMP-9 | Sulfonylmethylthiirane, phenoxyphenyl group | Potent and selective | acs.org |

| Analogs of SB-3CT | MMP-2, MMP-9, MMP-14 | Modifications on the terminal phenyl ring | Nanomolar range inhibition | nih.govnih.govresearchgate.net |

Design Principles for Biologically Relevant Thiirane Derivatives (Non-Clinical)

The design of biologically relevant thiirane derivatives for non-clinical research hinges on several key principles derived from mechanistic and SAR studies. The thiirane moiety serves as a latent zinc-binding group, a concept that has been central to the design of potent gelatinase inhibitors. rsc.org

A primary design principle is the incorporation of a thiirane ring that can undergo enzyme-catalyzed ring-opening to generate a potent, tightly-binding thiolate. nih.gov The design of the inhibitor scaffold must ensure that the thiirane is positioned correctly within the enzyme's active site to facilitate this reaction.

Another critical principle is the optimization of the substituents on the thiirane-containing scaffold to interact with specific pockets in the enzyme's active site. For instance, in the design of gelatinase inhibitors, a lipophilic group that can interact with the S1' pocket of the enzyme is essential for high affinity. rsc.org The use of "click chemistry" has enabled the rapid synthesis of libraries of thiirane derivatives with diverse P1' segments, allowing for the exploration of this interaction and the optimization of inhibitory potency. rsc.orgconicet.gov.ar

Emerging Research Frontiers and Future Prospects for 2 Diethoxymethyl Thiirane Chemistry

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of stereochemically pure compounds is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For 2-(diethoxymethyl)thiirane, the development of synthetic routes that control the stereochemistry at the thiirane (B1199164) ring is a significant research frontier.

While methods for the enantioselective synthesis of the corresponding epoxide, (R)- and (S)-glycidaldehyde diethyl acetal (B89532) [2-(diethoxymethyl)oxirane], have been developed through chemoenzymatic procedures, similar advances for the thiirane analogue are less established. researchgate.netresearchgate.netlibretexts.org The general challenge in thiirane synthesis is often the lack of robust stereocontrol. nih.gov

Recent breakthroughs in the diastereoselective synthesis of other thiiranes offer promising avenues. For instance, a highly diastereoselective synthesis of cis-1,2-diarylthiiranes has been achieved through the stereospecific 4π-electrocyclization of trans-thiocarbonyl ylides. nih.gov This method, which utilizes Lawesson's reagent, provides the cis-diastereomer almost exclusively. nih.gov Another approach involves the microwave irradiation of α-haloketones with O,O-diethyl hydrogen phosphorodithioate (B1214789) and alumina-supported sodium borohydride, which yields thiiranes with high diastereoselectivity. organic-chemistry.org

Adapting these principles to a substrate like this compound is a key future goal. The development of chiral catalysts or auxiliaries that can effectively differentiate between the prochiral faces of a precursor molecule would enable access to enantiomerically pure (R)- and (S)-2-(diethoxymethyl)thiirane. Such advances are critical for exploring the stereospecific reactivity of the molecule and for its potential use in the synthesis of chiral bioactive molecules.

Table 1: Selected Methods for Diastereoselective Thiirane Synthesis

| Precursor Type | Reagents | Key Features | Diastereoselectivity |

| E,E-Aldazine N-oxides | Lawesson's Reagent | Stereospecific 4π-electrocyclization of intermediate thiocarbonyl ylide. | Almost exclusively cis |

| α-Haloketones | O,O-Diethyl hydrogen phosphorodithioate, NaBH₄/Al₂O₃ | Microwave-assisted, solvent-free conditions. | High |

| Glycine (B1666218) Derivatives & Monosubstituted Thiiranes | Photoredox/Iron Cooperative Catalysis | Formal [2+3] cycloaddition. | Excellent diastereocontrol |

Innovation in Catalytic Systems for Selective Transformations

Catalysis is paramount for unlocking the full synthetic potential of this compound by enabling selective transformations under mild conditions. Research is focused on developing novel catalytic systems that can selectively activate and functionalize the thiirane ring.

One notable transformation is the acylation of this compound. In a study by Ishihara et al., the reaction of this compound with benzoic anhydride (B1165640) or a carboxylic chloride, followed by hydrolysis, yielded α-(benzoylthio)substituted α,β-unsaturated aldehydes. mdpi.comnih.gov This reaction proceeds through the ring-opening of the thiirane, although the yields were modest, which was attributed to the relatively low reactivity of the thiirane ring in the acylation step. mdpi.comnih.gov

More advanced catalytic systems are being explored for other monosubstituted thiiranes, which could be applied to the diethoxymethyl derivative. A significant innovation is the use of photoredox/iron cooperative catalysis for the direct annulation between glycine derivatives and monosubstituted thiiranes. thieme-connect.de This method facilitates a formal [2+3] cycloaddition to produce highly substituted thiazolidines with excellent diastereocontrol, constructing C-N and C-S bonds in a single step under ambient conditions. thieme-connect.de The proposed mechanism involves the photocatalytic oxidation of a glycine-iron complex to generate an imine intermediate that then reacts with the thiirane. thieme-connect.de

Future work will likely focus on expanding the portfolio of catalysts, including organocatalysts and transition metal complexes, to control the regioselectivity and stereoselectivity of ring-opening reactions with a wider range of nucleophiles.

Integration of Advanced Spectroscopic Techniques with Computational Modeling for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The integration of advanced spectroscopic techniques with computational modeling represents a powerful approach to elucidating the intricate pathways of thiirane reactions.

For thiirane chemistry in general, computational studies, particularly using Density Functional Theory (DFT), have been instrumental. For example, DFT calculations have been used to rationalize the high diastereocontrol observed in the synthesis of cis-thiiranes, confirming the proposed mechanism involving the electrocyclization of a thiocarbonyl ylide intermediate. nih.gov In another instance, a combination of experimental and ab initio studies revealed a novel mechanism for the reaction of thiirane with its own radical cation. acs.org

In the context of bioactive thiiranes, molecular dynamics simulations and computational docking have been used to understand how these molecules interact with enzyme active sites. nih.gov For example, in the study of (±)-2-[(4-phenoxyphenylsulfonyl)methyl]thiirane as an inhibitor of gelatinase enzymes, computational modeling showed the proximity of a glutamate (B1630785) residue's carboxylate group to the methylene (B1212753) hydrogens of the inhibitor, supporting a mechanism where the enzyme catalyzes the deprotonation and subsequent ring-opening of the thiirane. nih.gov

While specific, in-depth computational studies on this compound itself are not yet prevalent in the literature, this represents a significant future research direction. Such studies could predict reactivity, explain observed selectivities in catalytic transformations, and provide detailed energetic profiles of reaction pathways, thereby accelerating the development of new applications for this versatile compound.

Rational Design of Next-Generation Thiirane-Based Functional Materials

The inherent ring strain of thiiranes (18-20 kcal/mol) makes them excellent monomers for ring-opening polymerization, leading to the formation of poly(alkylene sulfide)s. clockss.org These sulfur-containing polymers are known for their unique optical and mechanical properties, including high refractive indices. clockss.org The rational design of functional materials derived from this compound is an exciting prospect, leveraging its unique chemical handles.

The diethoxymethyl acetal group in the monomer can be carried through the polymerization process and then deprotected in the resulting polymer to unveil pendant aldehyde functionalities. These aldehyde groups can serve as reactive sites for a variety of post-polymerization modifications, allowing for the covalent attachment of dyes, cross-linking agents, or bioactive molecules. This approach enables the creation of functional materials with tailored properties, such as:

High Refractive Index Coatings: By incorporating the sulfur-rich backbone from the thiirane, polymers with high refractive indices suitable for optical lenses and anti-reflective coatings can be developed.

Functional Surfaces: The pendant aldehyde groups can be used to graft other molecules onto a surface, creating materials for sensors, catalytic supports, or biocompatible coatings.

Degradable Polymers: The poly(alkylene sulfide) backbone may offer different degradation profiles compared to traditional polymers, a property that could be exploited in designing environmentally benign materials or drug delivery systems.

The challenge lies in controlling the polymerization to achieve desired molecular weights and low polydispersity, which will require the development of specialized initiators and catalytic systems for the ring-opening polymerization of this specific functionalized thiirane.

Exploration of Novel Reactivity Modes and Synthetic Applications

Beyond its use in polymerization and simple ring-opening reactions, researchers are exploring novel reactivity modes for this compound and related episulfides to access complex molecular architectures.

A prime example of novel reactivity is the one-pot, three-component reaction of thiiranes, benzyne (B1209423), and aldehydes to synthesize vinyloxiranes. clockss.org In this process, benzyne first reacts with the thiirane to cause ring-opening and formation of an alkenyl phenyl sulfide (B99878). This intermediate then reacts with a second equivalent of benzyne to form a sulfonium (B1226848) ylide, which is trapped by an aldehyde to yield the final vinyloxirane product. clockss.org This reaction showcases the ability of the thiirane ring to participate in complex cascade sequences.

Furthermore, the synthetic utility of this compound is demonstrated in its conversion to α-(benzoylthio)substituted α,β-unsaturated aldehydes. mdpi.comnih.gov These products are valuable dienophiles in Diels-Alder reactions, providing a pathway to sulfur-containing quaternary carbon centers, which are challenging to synthesize by other means. mdpi.comnih.gov

Another emerging area is the use of photoredox catalysis to engage thiiranes in previously inaccessible cycloadditions, such as the [2+3] annulation with glycine derivatives to form thiazolidines. thieme-connect.de This highlights a modern approach to harnessing the reactivity of the thiirane ring through radical pathways.

Table 2: Novel Synthetic Applications of Thiiranes

| Thiirane Reactant(s) | Key Reagents/Catalysts | Product Type | Significance |

| Thiiranes, Benzyne, Aldehydes | 2-(Trimethylsilyl)phenyl triflate, CsF | Vinyloxiranes | Novel one-pot, three-component reaction. clockss.org |

| This compound | Benzoic anhydride, Formic acid | α-(Benzoylthio)acroleins | Dienophile precursor for Diels-Alder reactions. mdpi.comnih.gov |

| Monosubstituted Thiiranes, Glycine Derivatives | Rhodamine 6G (photocatalyst), Iron salt | Thiazolidines | Photoredox-catalyzed [2+3] cycloaddition for unnatural amino acid synthesis. thieme-connect.de |

Future research will undoubtedly uncover further unique reactivity modes, potentially involving transition metal-catalyzed cross-coupling reactions following ring-opening, or pericyclic reactions that leverage the electronic properties of the sulfur atom. These explorations will continue to elevate this compound from a simple heterocyclic compound to a powerful tool in the synthetic chemist's arsenal.

Q & A

Basic: What are the established synthetic routes for 2-(Diethoxymethyl)thiirane, and what experimental parameters influence yield?

This compound is synthesized via acylation reactions using benzoic anhydride or acyl chlorides. For example, acylation of this compound with benzoic anhydride under controlled conditions yields α-(benzoylthio)acroleins. However, modest yields (attributed to low thiirane reactivity) highlight the importance of optimizing reaction time, temperature, and stoichiometry. Post-reaction hydrolysis with formic acid is critical for product isolation .

Basic: Which spectroscopic methods are most effective for characterizing this compound derivatives?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify regiochemistry and stereochemistry, with shifts in the thiirane ring (e.g., δ ~2.5–3.5 ppm for C-S protons) and diethoxymethyl groups (δ ~1.2–1.4 ppm for CH₃) .